N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N-(2-methoxybenzyl)acetamide
Description
N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N-(2-methoxybenzyl)acetamide is a synthetic organic compound. It is characterized by the presence of a piperidine ring, which is a common structural motif in many pharmacologically active compounds. The compound also contains acetyl and methoxybenzyl groups, which can influence its chemical properties and biological activity.
Properties
IUPAC Name |
N-(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-15(24)22(14-17-10-8-9-11-19(17)26-7)18-12-20(3,4)23(16(2)25)21(5,6)13-18/h8-11,18H,12-14H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQSMHPHRBGFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(CC1(C)C)N(CC2=CC=CC=C2OC)C(=O)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N-(2-methoxybenzyl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents for substitution reactions can include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development, particularly for its effects on the central nervous system.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N-(2-methoxybenzyl)acetamide would depend on its specific biological targets. Generally, compounds with piperidine rings can interact with various receptors or enzymes in the body, influencing physiological processes. The acetyl and methoxybenzyl groups may modulate the compound’s affinity for these targets and its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(1-acetyl-4-piperidinyl)-N-benzylacetamide: Similar structure but lacks the methoxy group.
N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N-methylacetamide: Similar structure but lacks the benzyl group.
Uniqueness
N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N-(2-methoxybenzyl)acetamide is unique due to the presence of both the methoxybenzyl and acetyl groups, which can influence its chemical reactivity and biological activity in ways that are distinct from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
